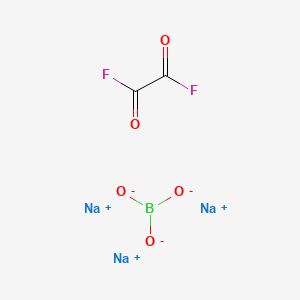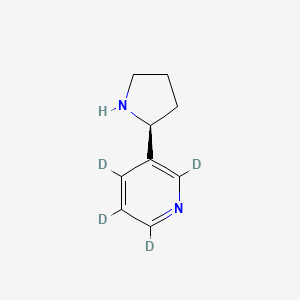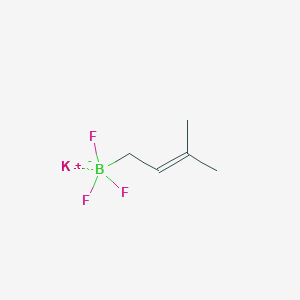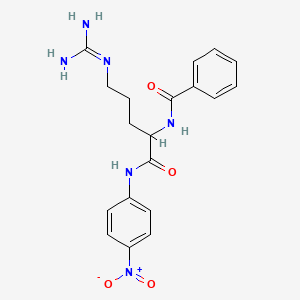
Benzoylarginine nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylarginine nitroanilide is a synthetic compound widely used as a chromogenic substrate in enzymatic assays. It is particularly known for its application in the study of proteolytic enzymes such as trypsin, amidase, and papain. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon hydrolysis, which can be detected through colorimetric analysis .
準備方法
Synthetic Routes and Reaction Conditions
Benzoylarginine nitroanilide can be synthesized through a series of chemical reactions involving the coupling of benzoylarginine with p-nitroaniline. The process typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of arginine are protected to prevent unwanted reactions.
Coupling Reaction: The protected arginine is then coupled with benzoyl chloride to form benzoylarginine.
Deprotection: The protecting groups are removed to yield benzoylarginine.
Final Coupling: Benzoylarginine is then coupled with p-nitroaniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions
Benzoylarginine nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline as a chromophore .
Common Reagents and Conditions
Enzymes: Trypsin, amidase, and papain are commonly used to catalyze the hydrolysis of this compound.
Buffers: Tris buffer and phosphate buffer are often used to maintain the pH during the reaction.
Temperature: The reactions are typically carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected through colorimetric analysis due to its distinct yellow color .
科学的研究の応用
Benzoylarginine nitroanilide has a wide range of applications in scientific research:
Enzymatic Assays: It is extensively used as a substrate in assays to measure the activity of proteolytic enzymes such as trypsin and papain.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biological Studies: It is employed in studies involving the characterization of enzyme kinetics and the investigation of enzyme-substrate interactions.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
作用機序
The mechanism of action of benzoylarginine nitroanilide involves its hydrolysis by proteolytic enzymes. The enzymes cleave the bond between the arginine and p-nitroaniline moieties, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic environment for the hydrolysis to occur .
類似化合物との比較
Similar Compounds
Benzoylarginine ethyl ester: Another substrate used in enzymatic assays but with different chromogenic properties.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: A similar compound with slight variations in its chemical structure and applications.
Uniqueness
Benzoylarginine nitroanilide is unique due to its high specificity for certain proteolytic enzymes and its ability to produce a distinct chromophore upon hydrolysis. This makes it an invaluable tool in enzymatic assays and research applications .
特性
CAS番号 |
911-76-2 |
|---|---|
分子式 |
C19H22N6O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22) |
InChIキー |
RKDYKIHMFYAPMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
関連するCAS |
911-77-3 (mono-hydrochloride) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
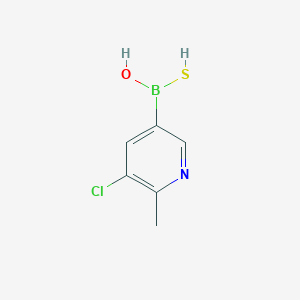
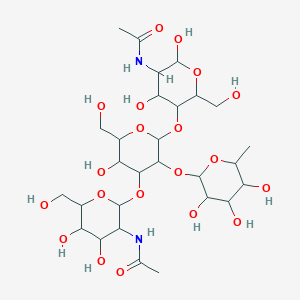
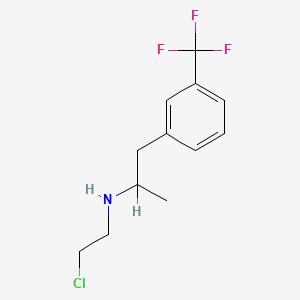

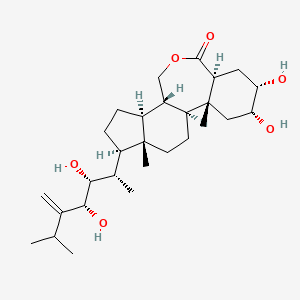
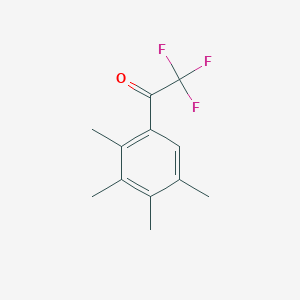
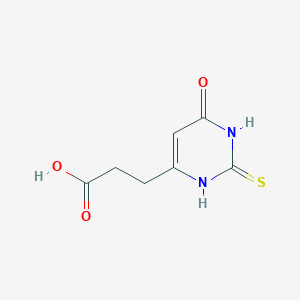
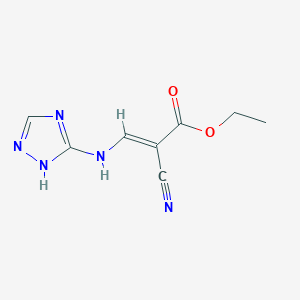
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
